molecular formula C7H8F2O3 B8249952 Methyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate

Methyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate

Cat. No.: B8249952
M. Wt: 178.13 g/mol
InChI Key: CHTRPJZQXDELFE-UHFFFAOYSA-N
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Description

Methyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate is a fluorinated cyclopentane derivative featuring a ketone group at the 2-position and a methyl ester at the 1-position. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to non-fluorinated analogs, making this compound of interest in pharmaceutical and agrochemical research . Its synthesis typically involves fluorination of cyclopentane precursors or cyclocondensation reactions with fluorinated reagents.

Properties

IUPAC Name

methyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O3/c1-12-6(11)4-2-3-7(8,9)5(4)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTRPJZQXDELFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Base-Catalyzed Cyclization : Sodium methoxide (120–140 kg) in DMF (1000–1100 kg) is stirred at 90–110°C. Diethyl 3,3-difluoroadipate (300–500 kg) is added dropwise, followed by reflux for 8–10 hours.

  • Workup : Solvent removal under reduced pressure, acidification with 30% HCl, and extraction with toluene yield the crude product. Vacuum distillation purifies the ester (yield: 85–92%).

Key Advantages :

  • High yield (up to 92%) due to optimized reflux conditions.

  • Scalable for industrial production.

Electrophilic Fluorination of Cyclopentanone Intermediates

Electrophilic fluorination introduces fluorine atoms post-cyclization. A cyclopentanone intermediate, such as methyl 2-oxocyclopentane-1-carboxylate, is treated with a fluorinating agent like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

Reaction Protocol

  • Cyclopentanone Synthesis : Methyl 2-oxocyclopentane-1-carboxylate is prepared via Claisen condensation.

  • Fluorination : The enolate, generated using LDA (−78°C), reacts with NFSI (2.2 equiv) in THF. After quenching, column chromatography isolates the product (yield: 70–78%).

Key Challenges :

  • Strict temperature control (−78°C) to avoid side reactions.

  • Moderate yield due to competing over-fluorination.

Dieckmann Cyclization of Fluorinated Diesters

Dieckmann cyclization of fluorinated dimethyl adipate esters offers a direct route. For example, dimethyl 3,3-difluoroadipate undergoes base-induced cyclization to form the target compound.

Reaction Protocol

  • Ester Preparation : Dimethyl 3,3-difluoroadipate is synthesized via esterification of 3,3-difluoroadipic acid.

  • Cyclization : Potassium tert-butoxide (1.5 equiv) in THF at 0°C induces cyclization. Acidic workup and distillation yield the product (yield: 80–88%).

Advantages :

  • Fewer steps compared to Claisen condensation.

  • High regioselectivity due to steric effects.

Nucleophilic Addition-Fluorination Strategies

Inspired by fluorinated vitamin D3 synthesis, this method employs fluorinated ketones in nucleophilic additions. For instance, 1,3-difluoroacetone reacts with a malonate ester to form the cyclopentane ring.

Reaction Protocol

  • Michael Addition : Diethyl malonate reacts with 1,3-difluoroacetone in the presence of NaH.

  • Cyclization : The adduct undergoes acid-catalyzed cyclization to form the cyclopentanone core.

  • Esterification : Methylation with methanol/H2SO4 yields the final product (yield: 65–72%).

Limitations :

  • Lower yield due to intermediate instability.

  • Requires purification via column chromatography.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

MethodYield (%)Temperature (°C)ScalabilityCost Efficiency
Claisen Condensation85–9290–110HighModerate
Electrophilic Fluorination70–78−78LowHigh
Dieckmann Cyclization80–880ModerateModerate
Nucleophilic Addition65–7225–60LowLow

Insights :

  • The Claisen method is optimal for industrial-scale production due to high yields and scalability.

  • Dieckmann cyclization balances cost and efficiency for laboratory-scale synthesis.

  • Electrophilic fluorination, while precise, is less practical due to cryogenic conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
Methyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate serves as an important building block in the synthesis of complex organic molecules. Its unique structural features allow for the introduction of fluorinated groups into larger molecular frameworks, which can enhance the biological activity and stability of pharmaceuticals and agrochemicals.

Reactivity and Functionalization
The compound's reactivity is characterized by its ability to undergo various chemical transformations:

  • Oxidation: It can be oxidized to yield carboxylic acids or ketones.
  • Reduction: The ester group can be reduced to form alcohols.
  • Substitution Reactions: The fluorine atoms can be replaced with other functional groups, enabling the development of novel derivatives.

Biological Research Applications

Potential Biochemical Probes
Research has indicated that this compound may function as a biochemical probe in studying enzyme mechanisms due to its ability to interact with specific molecular targets. The presence of fluorine enhances its reactivity and stability, making it suitable for probing biochemical pathways.

Antibacterial Activity
Recent studies have explored the antibacterial properties of compounds related to this compound. For instance, analogs have shown promising activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, demonstrating potential as therapeutic agents in combating bacterial infections .

Medicinal Applications

Pharmacological Properties
The compound is being investigated for its pharmacological properties, particularly in the development of new drugs targeting various diseases. Its structural characteristics may lead to enhanced efficacy and reduced toxicity compared to existing therapeutic agents.

Therapeutic Potential
this compound has been explored for its potential use in treating metabolic disorders by inhibiting specific enzymes involved in disease pathways. Its role as a keto acid derivative may provide insights into metabolic regulation and therapeutic strategies .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it valuable in formulating advanced materials and coatings that require enhanced performance characteristics due to fluorination.

Synthesis of Fluorinated Compounds
The compound is also used as an intermediate in synthesizing other fluorinated compounds, which are increasingly important in pharmaceuticals and agrochemicals due to their improved bioactivity and stability. The incorporation of fluorine can significantly alter the physicochemical properties of organic molecules, leading to enhanced performance in various applications .

Summary Table of Applications

Application AreaDescription
Chemical Research Building block for complex organic synthesis; undergoes oxidation, reduction, and substitution.
Biological Research Potential biochemical probe; demonstrated antibacterial activity against Gram-negative bacteria.
Medicinal Applications Investigated for pharmacological properties; potential therapeutic applications in metabolic disorders.
Industrial Uses Used in producing specialty chemicals; serves as an intermediate for synthesizing fluorinated compounds.

Mechanism of Action

The mechanism of action of methyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include:

Methyl 3-fluorocyclopentane-1-carboxylate (CID 119054924): Lacks the ketone group and has a single fluorine at the 3-position. The absence of the 2-oxo group reduces electrophilicity, while the mono-fluorination decreases steric hindrance and polar surface area compared to the difluoro derivative .

Methyl 3-oxocyclopentanecarboxylate (CAS 28269-03-6): Shares the ketone group but lacks fluorine substituents. The non-fluorinated analog exhibits lower lipophilicity (clogP ~0.8 vs. ~1.5 for the difluoro compound) and faster metabolic degradation due to reduced electron-withdrawing effects .

It serves as a baseline for studying substituent impacts, showing higher volatility (bp ~160°C vs. >200°C for fluorinated derivatives) and lower reactivity toward nucleophiles .

Physical-Chemical Properties

Property Methyl 3,3-Difluoro-2-oxocyclopentane-1-carboxylate Methyl 3-Fluorocyclopentane-1-carboxylate Methyl 3-Oxocyclopentanecarboxylate
Molecular Formula C₇H₈F₂O₃ C₇H₁₁FO₂ C₇H₁₀O₃
Molecular Weight (g/mol) 202.14 146.16 142.15
Polar Surface Area (Ų) ~50 ~35 ~45
logP (Predicted) 1.5 1.2 0.8
Key Functional Groups Difluoro, ketone, ester Mono-fluoro, ester Ketone, ester

Sources : Computational data inferred from structural analogs .

Biological Activity

Methyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate (DFOCC) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in various fields, including medicinal chemistry.

DFOCC can be synthesized through several methods, primarily involving the reaction of cyclopentanone with difluoromethylating agents. A common synthetic route includes:

  • Reagents : Cyclopentanone, difluoromethylating agents, potassium carbonate (base), dimethyl sulfoxide (solvent).
  • Conditions : Elevated temperatures to facilitate reaction completion.

The compound's structure includes a cyclopentane ring with two fluorine substituents and an ester functional group, which contributes to its unique chemical reactivity and stability.

The biological activity of DFOCC is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances the compound's reactivity, allowing it to participate in biochemical pathways. The ester group can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors involved in metabolic processes.

Antibacterial Properties

Recent studies have investigated the antibacterial potential of DFOCC against various bacterial strains. For instance, compounds similar to DFOCC have shown significant activity against Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth.

CompoundBacterial StrainMIC (μg/mL)
DFOCCPseudomonas aeruginosa8
DFOCCEscherichia coli16
DFOCCKlebsiella pneumoniae4

These findings suggest that DFOCC could serve as a lead compound in the development of new antibacterial agents .

Enzyme Inhibition

DFOCC has been explored for its potential as an enzyme inhibitor. The compound's structural features allow it to bind effectively to active sites on enzymes, thereby inhibiting their function. This property is particularly relevant in the context of antibiotic resistance, where targeting bacterial enzymes can provide a therapeutic strategy.

Case Studies

  • Study on Antibacterial Activity : A study published in 2022 evaluated the antibacterial efficacy of DFOCC analogs against resistant strains of Pseudomonas aeruginosa. The results indicated that DFOCC exhibited lower MIC values compared to established antibiotics, suggesting its potential as a novel therapeutic agent .
  • Mechanistic Insights : Another investigation focused on the mechanism by which DFOCC inhibits bacterial growth. Researchers utilized molecular docking studies to elucidate how DFOCC interacts with bacterial cell wall synthesis proteins, providing insights into its mode of action .

Applications in Medicinal Chemistry

Given its promising biological activities, DFOCC is being considered for various applications in medicinal chemistry:

  • Drug Development : The compound's unique structure makes it a candidate for further modification and optimization to enhance its pharmacological properties.
  • Biochemical Probes : Due to its reactivity and ability to interact with biological targets, DFOCC can be employed as a biochemical probe in research studies aimed at understanding disease mechanisms.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of Methyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate?

  • Methodological Answer : Effective routes include acid-catalyzed cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) to achieve regioselective ring closure, as demonstrated in analogous difluorinated cyclopentane syntheses . Additionally, tert-butoxycarbonyl (Boc) protection of intermediates can enhance reaction control, followed by deprotection under acidic conditions to yield the final product . Key steps involve optimizing stoichiometry (e.g., 1:1.2 substrate-to-catalyst ratio) and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Diagnostic signals include downfield shifts for the carbonyl group (δ ~170-175 ppm in ¹³C NMR) and distinct splitting patterns for geminal difluoro substituents (e.g., δ −89.49 and −92.89 ppm in ¹⁹F NMR, J = 55–57 Hz) .
  • HRMS : Accurate mass analysis (e.g., [M+Na⁺] at m/z 314.1179) confirms molecular formula and purity .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1740 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups validate functional groups .

Q. How does fluorine substitution at the 3,3-positions influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine’s strong electronegativity reduces electron density on the cyclopentane ring, increasing metabolic stability and altering solubility. Comparative studies using logP measurements and HPLC retention times can quantify hydrophobicity changes. Fluorine’s inductive effects also lower the basicity of adjacent groups, as shown in analogs with enhanced bioavailability .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of difluorinated cyclopentane derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors . For example, using bulky catalysts like BF₃·Et₂O directs substituents to equatorial positions, minimizing ring strain. Computational modeling (e.g., DFT calculations ) predicts transition-state energies to optimize reaction pathways . Contrasting regioselectivity outcomes between studies (e.g., axial vs. equatorial fluorination) may require temperature-controlled experiments (e.g., −78°C to 60°C) and solvent polarity adjustments .

Q. What computational methods support the analysis of fluorine-induced conformational effects in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates optimized geometries and evaluates ring puckering (e.g., envelope vs. twist conformers) caused by fluorine’s stereoelectronic effects .
  • Molecular Dynamics (MD) : Simulates solvent interactions to predict aggregation behavior.
  • Docking Studies : Fluorine’s role in protein-ligand interactions (e.g., C-F⋯H bonds) can be analyzed using PDB-based docking software (e.g., AutoDock Vina) .

Q. How do contradictory data on synthetic yields between studies inform optimization strategies?

  • Methodological Answer : Discrepancies often arise from catalyst purity or moisture sensitivity . Systematic optimization involves:

  • Design of Experiments (DoE) : Testing variables like catalyst loading (5–20 mol%), solvent (THF vs. DCM), and reaction time (12–48 hrs).
  • In Situ Monitoring : Techniques like ReactIR track intermediate formation.
  • Scale-Up Adjustments : Pilot reactions (1 mmol to 100 mmol) identify mass transfer limitations .

Q. What strategies mitigate side reactions during esterification or cyclization steps?

  • Methodological Answer :

  • Protection-Deprotection : Boc groups prevent unwanted nucleophilic attacks on the ester carbonyl .
  • Low-Temperature Quenching : Halts reactions at intermediates (e.g., using liquid N₂).
  • Byproduct Trapping : Scavengers like molecular sieves adsorb water in cyclization steps .

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